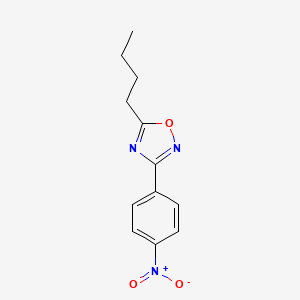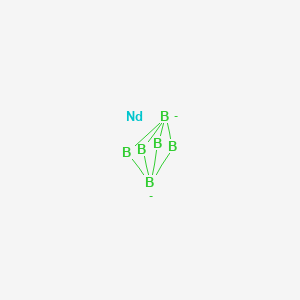
Neodymium boride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium boride is an intermetallic compound composed of neodymium and boron. It belongs to a class of materials known as borides, which are characterized by their high hardness, thermal stability, and resistance to wear. This compound is particularly noted for its unique electronic and magnetic properties, making it a subject of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neodymium boride can be synthesized through various methods, including solid-state reactions, chemical vapor deposition, and solution-based techniques. One common method involves the direct reaction of neodymium and boron powders at high temperatures in an inert atmosphere. The reaction typically occurs at temperatures ranging from 1200°C to 1500°C.
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature furnaces that allow precise control over the reaction conditions. The raw materials, neodymium and boron, are mixed in stoichiometric ratios and subjected to high temperatures in a vacuum or inert gas environment to prevent oxidation. The resulting product is then cooled and processed to obtain the desired phase and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Neodymium boride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized by strong oxidizing agents, such as oxygen or halogens, at elevated temperatures.
Reduction: Reduction reactions typically involve the use of hydrogen or other reducing agents to convert this compound to its elemental components.
Substitution: Substitution reactions may involve the replacement of boron atoms with other elements, such as carbon or nitrogen, under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce neodymium oxide and boron oxide, while reduction may yield elemental neodymium and boron.
Wissenschaftliche Forschungsanwendungen
Neodymium boride has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogen evolution and other electrocatalytic processes.
Medicine: this compound is being investigated for its potential use in medical imaging and targeted drug delivery systems.
Industry: It is used in the production of high-performance magnets, cutting tools, and wear-resistant coatings. Its superconducting properties also make it a candidate for use in advanced electronic devices.
Wirkmechanismus
The mechanism by which neodymium boride exerts its effects is primarily related to its electronic structure and bonding properties. The compound’s unique electronic configuration allows it to interact with various molecular targets and pathways, making it an effective catalyst and functional material in different applications. The presence of boron atoms in the structure plays a crucial role in modulating the electronic properties and enhancing the material’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
- Titanium boride
- Zirconium boride
- Hafnium boride
- Lanthanum boride
Neodymium boride’s distinct combination of properties makes it a valuable material for a wide range of scientific and industrial applications, highlighting its uniqueness among similar compounds.
Eigenschaften
IUPAC Name |
neodymium;2,3,5,6-tetrabora-1,4-diboranuidapentacyclo[3.1.0.01,3.02,4.04,6]hexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B6.Nd/c1-2-5(1)3-4(5)6(1,2)3;/q-2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDCZOFJVLZAJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B12B3[B-]14B5[B-]23B45.[Nd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B6Nd-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12008-23-0 |
Source


|
| Record name | Neodymium boride (NdB6), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Neodymium hexaboride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
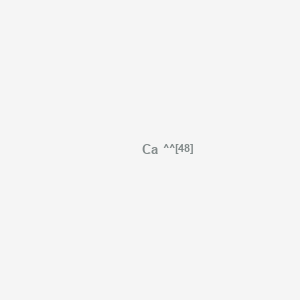
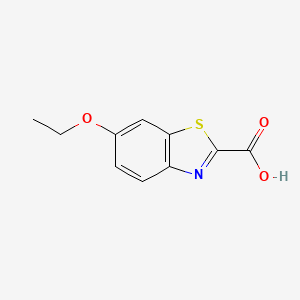
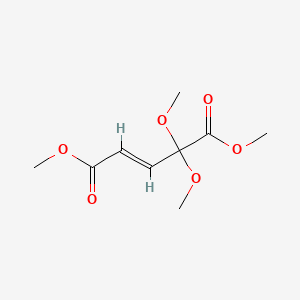
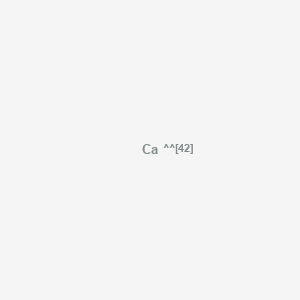
![[1,2,4]Triazolo[4,3-a]pyrazin-3-amine](/img/structure/B577209.png)
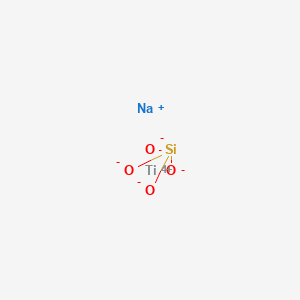
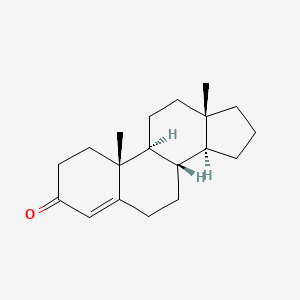

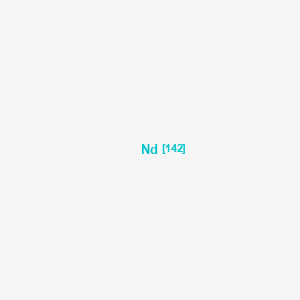
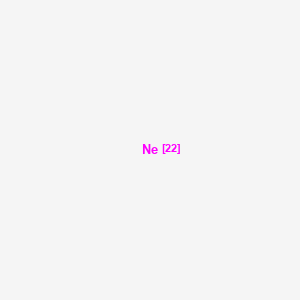
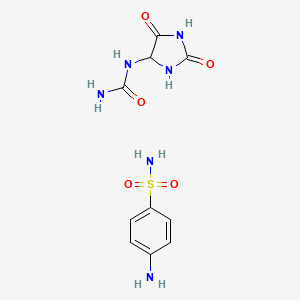
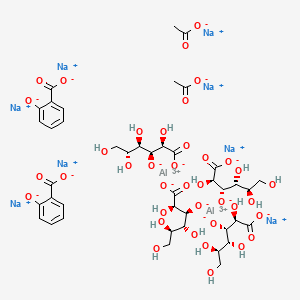
![3,7,9-trioxa-4,10-diazatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene](/img/structure/B577223.png)
